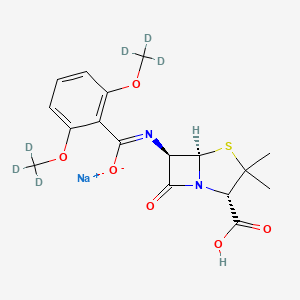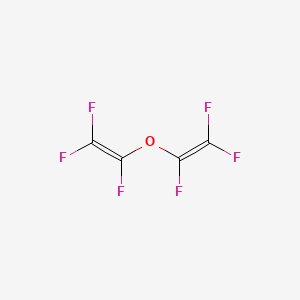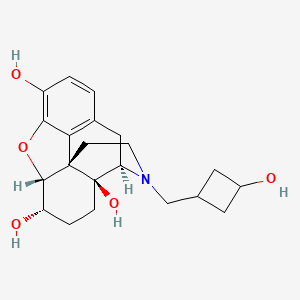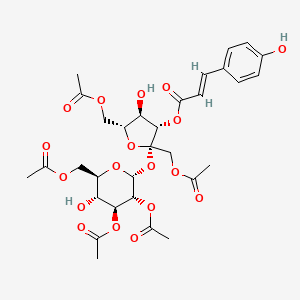
1,6,2',3',6'-O-Pentaacetyl-3-O-trans-p-coumaroylsucrose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6,2’,3’,6’-O-Pentaacetyl-3-O-trans-p-coumaroylsucrose: , also known by its identifier AKOS040762978 , is a natural compound extensively employed in the research of diverse medical conditions. This compound is known for its remarkable antioxidant capabilities, making it a valuable tool in the study of inflammation, malignancies, and cardiovascular dysfunctions.
Méthodes De Préparation
The synthesis of 1,6,2’,3’,6’-O-Pentaacetyl-3-O-trans-p-coumaroylsucrose involves multiple acetylation steps. The compound is prepared by acetylating sucrose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions typically involve maintaining the reaction mixture at a controlled temperature to ensure complete acetylation. Industrial production methods may involve scaling up this process with optimized reaction conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
1,6,2’,3’,6’-O-Pentaacetyl-3-O-trans-p-coumaroylsucrose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions to study its oxidative stability and degradation products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride to explore the formation of reduced derivatives.
Substitution: The acetyl groups in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkoxides and amines.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield the parent sucrose and coumaric acid derivatives
Applications De Recherche Scientifique
1,6,2’,3’,6’-O-Pentaacetyl-3-O-trans-p-coumaroylsucrose has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study acetylation reactions and the stability of acetylated sugars.
Biology: The compound’s antioxidant properties make it useful in studying oxidative stress and its effects on cellular mechanisms.
Medicine: Research on this compound includes its potential therapeutic effects in treating inflammation, cancer, and cardiovascular diseases.
Industry: It is employed in the development of antioxidant formulations and as a reference standard in quality control processes
Mécanisme D'action
The mechanism of action of 1,6,2’,3’,6’-O-Pentaacetyl-3-O-trans-p-coumaroylsucrose involves its antioxidant activity. The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. It interacts with molecular targets such as enzymes involved in oxidative stress pathways, including superoxide dismutase and catalase. These interactions help in modulating the cellular redox state and preventing oxidative damage .
Comparaison Avec Des Composés Similaires
1,6,2’,3’,6’-O-Pentaacetyl-3-O-trans-p-coumaroylsucrose can be compared with other acetylated sugars and coumaric acid derivatives:
1,6,2’,3’,6’-O-Pentaacetylsucrose: Similar in structure but lacks the coumaroyl group, making it less effective as an antioxidant.
Coumaric Acid: While it shares the coumaroyl group, it does not have the acetylated sugar moiety, which limits its applications in studying acetylation reactions.
Acetylated Glucose Derivatives: These compounds have similar acetyl groups but differ in their sugar moiety, affecting their reactivity and applications .
1,6,2’,3’,6’-O-Pentaacetyl-3-O-trans-p-coumaroylsucrose stands out due to its unique combination of acetylated sugar and coumaroyl group, providing a versatile tool for various research applications.
Propriétés
Formule moléculaire |
C31H38O18 |
|---|---|
Poids moléculaire |
698.6 g/mol |
Nom IUPAC |
[(2S,3S,4R,5R)-2,5-bis(acetyloxymethyl)-2-[(2R,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-hydroxyoxan-2-yl]oxy-4-hydroxyoxolan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C31H38O18/c1-15(32)41-12-22-25(39)27(44-18(4)35)28(45-19(5)36)30(46-22)49-31(14-43-17(3)34)29(26(40)23(48-31)13-42-16(2)33)47-24(38)11-8-20-6-9-21(37)10-7-20/h6-11,22-23,25-30,37,39-40H,12-14H2,1-5H3/b11-8+/t22-,23-,25-,26-,27+,28-,29+,30-,31+/m1/s1 |
Clé InChI |
XEULPBRTZLSETH-OZNBHJLGSA-N |
SMILES isomérique |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COC(=O)C)O)OC(=O)/C=C/C3=CC=C(C=C3)O)COC(=O)C)OC(=O)C)OC(=O)C)O |
SMILES canonique |
CC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)COC(=O)C)O)OC(=O)C=CC3=CC=C(C=C3)O)COC(=O)C)OC(=O)C)OC(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



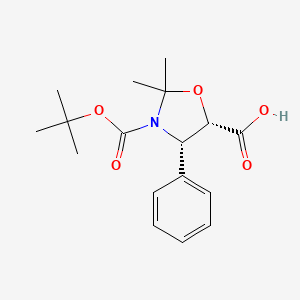
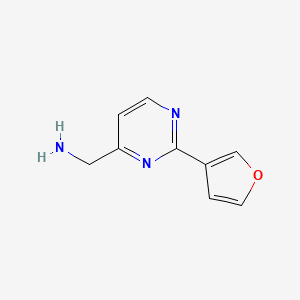
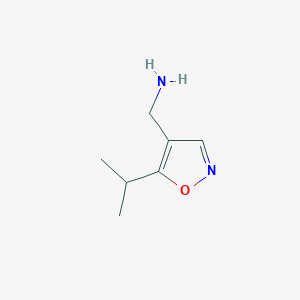
![3-[[[[[(5S)-5-Amino-5-carboxypentyl]amino]carbonyl]oxy]methyl]-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy](/img/structure/B13438830.png)
![1,1-Dimethylethyl N-[(2-Oxo-3-azetidinyl)methyl]carbamate](/img/structure/B13438837.png)
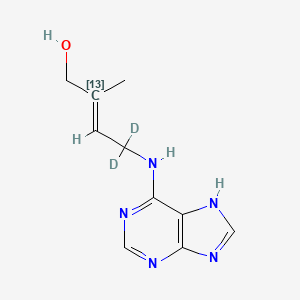
![N(amino)-Des(N-(Methoxycarbonyl)-3-methyl-L-valinamido)-[(4S)-4-(1,1-Dimethylethyl)-2,5-dioxo-1-imidazolidinyl] Atazanavir](/img/structure/B13438848.png)

